Phenyl 2-[(3-methylbenzoyl)oxy]benzoate
Description
Phenyl 2-[(3-methylbenzoyl)oxy]benzoate is an ester derivative of salicylic acid, featuring a phenyl ester group at the 2-hydroxy position and a 3-methylbenzoyloxy substituent. Its synthesis typically involves esterification reactions between salicylic acid derivatives and appropriately substituted benzoyl chlorides under controlled conditions.
Properties
Molecular Formula |
C21H16O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
phenyl 2-(3-methylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C21H16O4/c1-15-8-7-9-16(14-15)20(22)25-19-13-6-5-12-18(19)21(23)24-17-10-3-2-4-11-17/h2-14H,1H3 |
InChI Key |
OOWLNQQNTGHQJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21)
Structural Differences :
- Substituent at the ester group : The target compound uses a phenyl group, whereas compound 21 employs a methyl ester.
- Functional group complexity: Compound 21 incorporates a phosphorylated imidazole-phenoxy moiety, absent in the target compound.
Reactivity :
- The imidazole group in compound 21 likely accelerates hydrolysis compared to the purely aromatic substituents in the target compound. This property is critical for designing prodrugs or enzyme-mimetic systems .
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate (3h)
Structural Differences :
- Ester group : Methyl ester vs. phenyl ester in the target compound.
- Substituent : A p-tolyloxy allyl group replaces the 3-methylbenzoyloxy group.
Physicochemical Properties :
- In contrast, the rigid 3-methylbenzoyloxy group in the target compound may favor crystalline packing .
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5)
Structural Differences :
- Core structure : These compounds are heterocyclic imidazole derivatives, diverging from the salicylate backbone of the target compound.
- Functional groups : A methyl carboxylate is retained, but the imidazole ring introduces nitrogen-based reactivity.
Comparative Data Table
| Property | Phenyl 2-[(3-methylbenzoyl)oxy]benzoate | Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21) | Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate (3h) |
|---|---|---|---|
| Ester Group | Phenyl | Methyl | Methyl |
| Key Substituent | 3-Methylbenzoyloxy | Phosphorylated imidazole-phenoxy | p-Tolyloxy allyl |
| Synthetic Yield | Not reported | Moderate (inferred) | 89% |
| Hydrolysis Susceptibility | Likely slower (bulky substituent) | High (imidazole catalysis) | Moderate (allyl ether stability) |
| Potential Applications | Prodrugs, materials science | Enzyme mimics, coordination chemistry | Flexible intermediates, solubility enhancers |
Research Findings and Mechanistic Insights
- Hydrolysis Pathways : The target compound’s hydrolysis is expected to proceed via nucleophilic acyl substitution, with rate-limiting steps influenced by steric hindrance from the 3-methyl group. In contrast, compound 21’s imidazole moiety may act as an intramolecular base, accelerating hydrolysis .
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